

Technical Guidance: Solubility Profile of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

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Compound of Interest

Compound Name: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

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Introduction

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester derivative of significant interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical manufacturing. A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and formulation development. This document provides a comprehensive overview of the predicted solubility of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** in various solvents and outlines detailed experimental protocols for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** and a closely related analogue, Ethyl 8-chloro-8-oxooctanoate, is presented below. These properties are crucial in predicting its solubility behavior.

Property	Value (Predicted/Analog Data)	Reference
IUPAC Name	Ethyl 8-(2-chlorophenyl)-8-oxooctanoate	N/A
Molecular Formula	C ₁₆ H ₂₁ ClO ₃	N/A
Molecular Weight	296.79 g/mol	N/A
Physical State	Predicted to be a liquid or oil	[1]
Predicted Solubility	Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water.	[2][3]
Analog Compound	Ethyl 8-chloro-8-oxooctanoate	[4]
Analog Molecular Formula	C ₁₀ H ₁₇ ClO ₃	[4]
Analog Molecular Weight	220.69 g/mol	[4]
Analog Physical State	Liquid	[4]
Analog Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.	[3]

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the available data for analogous structures, the solubility of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** can be predicted.[5] The molecule possesses a long, nonpolar hydrocarbon chain and a polar ester group, along with a substituted phenyl ring.

- **Polar Solvents:** Due to the significant nonpolar character of the C8 alkyl chain and the phenyl group, the compound is expected to have very low solubility in polar protic solvents like water.[6][7] While the ester and keto groups can participate in some polar interactions, the large hydrophobic portion of the molecule dominates.[2]

- **Nonpolar Solvents:** The compound is anticipated to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This includes, but is not limited to, ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocols for Solubility Determination

To empirically determine the solubility of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**, the following established methods can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

- **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**
- A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
- Small test tubes
- Vortex mixer
- Pipettes

Procedure:

- Add approximately 25 mg of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** to a small test tube. [\[8\]](#)
- Add 0.75 mL of the chosen solvent to the test tube in small portions. [\[8\]](#)
- After each addition, vigorously shake or vortex the test tube for at least 60 seconds. [\[5\]](#)
- Visually inspect the solution for the presence of undissolved material.
- Classify the solubility as:

- Soluble: No visible undissolved solid.
- Partially Soluble: Some, but not all, of the solid has dissolved.
- Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.^[9]

Materials:

- **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**
- Chosen solvent
- Screw-capped vials or flasks
- Shaking incubator or orbital shaker set to a constant temperature
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- A suitable analytical technique for quantification (e.g., HPLC, GC, UV-Vis spectrophotometry)

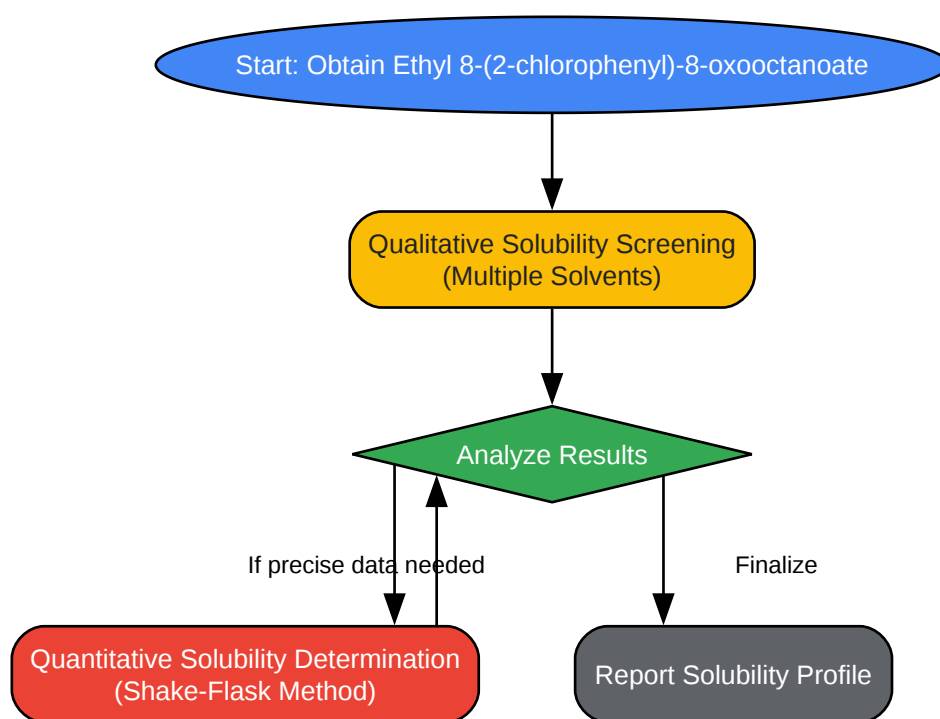
Procedure:

- Prepare a saturated solution by adding an excess amount of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** to a known volume of the solvent in a screw-capped vial.
- Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, allow the vial to stand undisturbed for the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Filter the supernatant using a syringe filter compatible with the solvent.
- Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** in the diluted solution using a pre-validated analytical method.
- Calculate the original solubility based on the dilution factor.

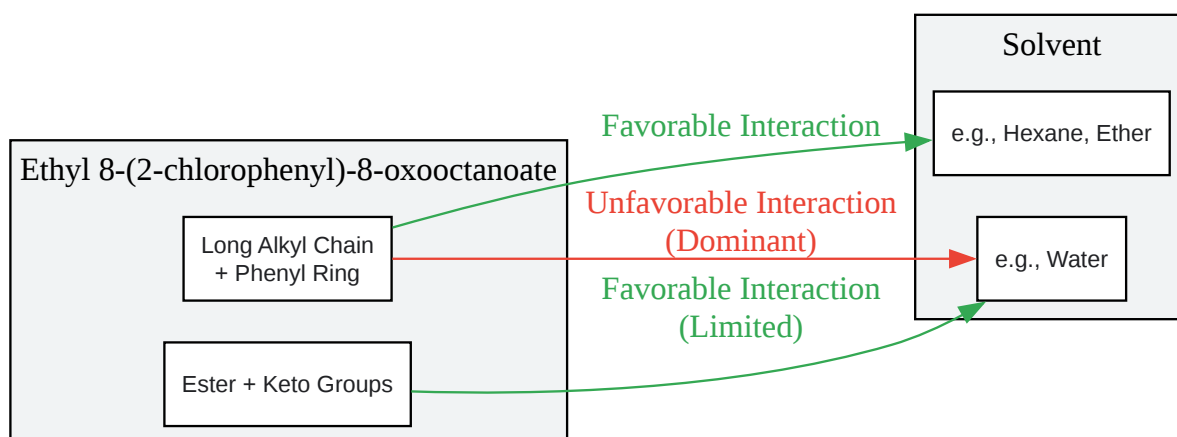
Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general principle of solubility.



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Caption: Workflow for determining the solubility of a chemical compound.



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Caption: "Like Dissolves Like" principle applied to the target molecule.

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